
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine
概要
説明
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C8H9ClN4O2 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Their synthesis often involves complex chemical reactions where compounds like 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine can be used as key intermediates. The anti-inflammatory effects of pyrimidines are particularly noteworthy, attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB, among others (Rashid et al., 2021).
Biological and Medicinal Applications
The biological significance of pyrimidine derivatives extends beyond their anti-inflammatory capabilities. They have been identified as suitable objects for utilizing as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them appropriate for use as sensing probes in optical sensors (Jindal & Kaur, 2021). Furthermore, pyrimidine scaffolds have been investigated for their potential as anti-Alzheimer's agents, showcasing the versatility of these compounds in addressing a range of neurological disorders (Das et al., 2021).
Catalysis and Synthetic Applications
Hybrid catalysts have been employed in the synthesis of pyrimidine derivatives, highlighting the importance of these compounds in the medicinal and pharmaceutical industries. The pyranopyrimidine core, for example, serves as a key precursor for broader synthetic applications, demonstrating the integral role of pyrimidine derivatives in the development of new medications (Parmar et al., 2023).
Structure-Activity Relationships (SARs)
Understanding the SARs of pyrimidine derivatives is crucial for the development of new compounds with enhanced pharmacological activities. These relationships guide the synthesis of novel pyrimidine analogs possessing improved anti-inflammatory activities with minimal toxicity, providing a foundation for future research and development in this area (Rashid et al., 2021).
Safety and Hazards
将来の方向性
While specific future directions for 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine are not available in the search results, pyrrolidine derivatives are of great interest in drug discovery due to their versatile scaffold . They can be used to design new compounds with different biological profiles .
作用機序
Target of Action
Pyrrolidine derivatives, which include this compound, are known to interact with a variety of biological targets . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation . The exact mode of action would depend on the specific target and the structural characteristics of the compound.
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence various biochemical pathways, depending on their specific targets . For example, some pyrrolidine derivatives have been shown to modulate neurotransmitter systems, while others have been shown to influence cellular signaling pathways .
Pharmacokinetics
Pyrrolidine derivatives are generally known to have good bioavailability due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Pyrrolidine derivatives have been shown to have various biological effects, depending on their specific targets . For example, some pyrrolidine derivatives have been shown to have neuroprotective and anti-inflammatory properties .
Action Environment
The action of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . These factors can influence the stability of the compound, its interaction with its target, and its overall efficacy.
生化学分析
Biochemical Properties
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of action involves a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or therapeutic outcome. Toxicity studies have indicated that high doses of this compound can cause cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism and synthesis. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthetic processes. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes. The compound’s localization can determine its specific biochemical and cellular effects .
特性
IUPAC Name |
4-chloro-5-nitro-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c9-7-6(13(14)15)8(11-5-10-7)12-3-1-2-4-12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMLQBRZMAOTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395842 | |
| Record name | 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25710-26-3 | |
| Record name | 4-Chloro-5-nitro-6-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25710-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




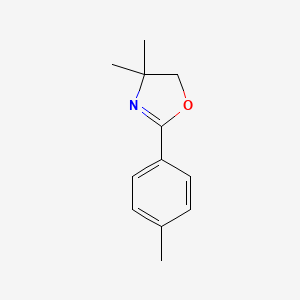


![N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1306917.png)
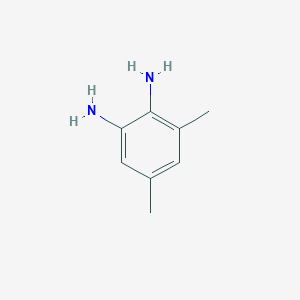
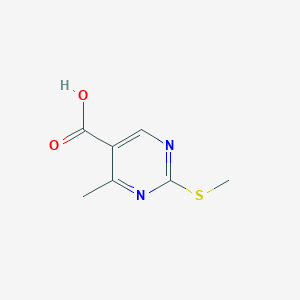
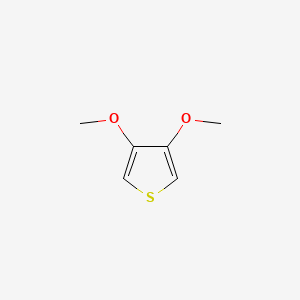
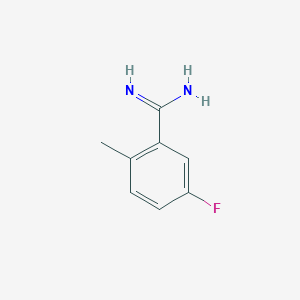

![4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid](/img/structure/B1306929.png)
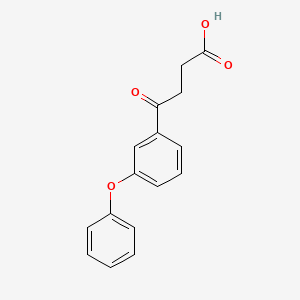
![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1306937.png)
